molecular formula C17H16N2O2 B1247933 N-Salicyloyltryptamine CAS No. 31384-98-2

N-Salicyloyltryptamine

Cat. No.: B1247933
CAS No.: 31384-98-2
M. Wt: 280.32 g/mol
InChI Key: XBPYTDZHCNJRBY-UHFFFAOYSA-N
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Description

N-Salicyloyltryptamine, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

N-Salicyloyltryptamine (STP) has been identified as a potential central nervous system depressant with significant anticonvulsant properties. In studies involving mice, STP demonstrated effectiveness in reducing seizures induced by pentylenetetrazol (PTZ) and in the maximal electroshock (MES) models of epilepsy. Notably, STP significantly reduced the number of PTZ-induced seizures and eliminated the extensor reflex in maximal electric-induced seizure tests in 50% of the experimental animals (Oliveira et al., 2001).

Chemosensor for Biological Ions

This compound has been explored as an efficient fluorescent turn-on chemosensor, particularly for biologically important ions like fluoride (F−) and acetate (AcO−). It shows selective recognition capabilities with notable changes in absorption and emission spectra, making it a promising tool in biological and chemical sensing applications (Bao et al., 2010).

Effects on Ion Channels

Research on STP has also focused on its effects on voltage-gated ion channels. It was found to inhibit various K+ currents in GH3 cells, demonstrating a dose-dependent inhibitory activity. The study suggests that STP's pharmacological profile might contribute to its neuroprotective effects observed in vivo models (Araujo et al., 2003).

Antiedematogenic Activity

STP has shown significant antiedematogenic activity in animal models. It effectively inhibited edema induced by carrageenan and various other agents in rats and mice, suggesting its potential in treating inflammation-related conditions (Sousa-Neto et al., 2018).

Antinociceptive Effects

The compound has been studied for its antinociceptive (pain-relieving) properties. Mice treated with STP showed significant decreases in pain responses, indicating its potential utility in pain management. This effect was further supported by electrophysiological approaches showing reduction in action potential amplitude, suggesting an effect on sodium channels (Quintans-Júnior et al., 2010).

Vasorelaxation Mechanisms

STP was found to cause vasorelaxation (relaxation of blood vessels) in rat mesenteric arteries, suggesting its potential application in treating vascular disorders. The mechanisms underlying this effect involve the activation of the nitric oxide/soluble guanylyl cyclase pathway and the inhibition of voltage-gated Ca2+ channels (Veras et al., 2018).

Anti-Inflammatory and Antioxidant Activities

STP exhibited anti-inflammatory and antioxidant activities in models of carrageenan-induced peritonitis and joint disability in rodents. Its effects were associated with the modulation of neutrophils migration and antioxidant mechanisms, indicating its potential therapeutic application in inflammatory diseases (Sousa-Neto et al., 2022).

Biochemical Analysis

Biochemical Properties

N-Salicyloyltryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmission. It interacts with several enzymes and proteins, including voltage-gated ion channels such as Na+, Ca2+, and K+ channels . These interactions are crucial for its anticonvulsant properties, as this compound inhibits the transient outward and sustained K+ currents in neuroendocrine cells, thereby reducing neuronal excitability . Additionally, it has been shown to activate the NO/sGC pathway, leading to vasorelaxation through the reduction of calcium influx .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it acts as a neuroprotective agent by preventing the generation of action potentials . In RAW 264.7 macrophages, this compound has been observed to modulate inflammatory responses by inhibiting the activation of ERK 1/2 and NF-κB pathways . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic potential.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with voltage-gated ion channels and the NO/sGC pathway. By inhibiting Na+, Ca2+, and K+ ion channels, this compound reduces neuronal excitability and prevents the generation of action potentials . Additionally, its activation of the NO/sGC pathway leads to increased nitric oxide levels and subsequent vasorelaxation . These molecular interactions contribute to its anticonvulsant and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it maintains stability and efficacy in reducing neuronal excitability and modulating inflammatory responses over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anticonvulsant and anti-inflammatory properties without causing cytotoxicity . Higher doses may lead to adverse effects, including loss of cell viability and potential toxicity . These dosage-dependent effects highlight the importance of optimizing therapeutic doses for safe and effective use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to neurotransmission and inflammation. It interacts with enzymes such as nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC), which are crucial for its vasorelaxant effects . Additionally, its modulation of ion channels and inflammatory pathways suggests involvement in broader metabolic processes that regulate neuronal and immune functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its ability to inhibit voltage-gated ion channels and activate the NO/sGC pathway suggests that it may be localized to regions with high neuronal and vascular activity

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with ion channels and signaling pathways. It is likely to be found in regions of the cell where these channels and pathways are active, such as the plasma membrane and cytoplasm . Its targeting signals and post-translational modifications may direct it to specific compartments or organelles, contributing to its functional activity within the cell.

Properties

IUPAC Name

2-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-16-8-4-2-6-14(16)17(21)18-10-9-12-11-19-15-7-3-1-5-13(12)15/h1-8,11,19-20H,9-10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPYTDZHCNJRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438669
Record name N-Salicyloyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31384-98-2
Record name N-Salicyloyltryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary mechanisms of action of N-Salicyloyltryptamine (NST) at the cellular level?

A1: this compound (NST) exerts its effects through multiple mechanisms:

  • Vasorelaxation: NST induces vasorelaxation by activating the nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway and inhibiting voltage-gated calcium channels. This dual action contributes to its ability to relax blood vessels. []
  • Anticonvulsant Activity: NST displays anticonvulsant properties, possibly by enhancing central GABAergic neurotransmission. This is supported by the observation that flumazenil, a benzodiazepine antagonist, inhibits NST's effect on seizure latency in the pentylenetetrazole model. []

Q2: What is the structure of this compound and how was it elucidated?

A2: this compound is a tryptamine analog where the tryptamine nitrogen is acylated with a salicylic acid moiety. The structure was confirmed using standard spectroscopic methods, including nuclear magnetic resonance (NMR) techniques such as COSY (Correlation Spectroscopy), COBY, and HMBC (Heteronuclear Multiple Bond Correlation). []

Q3: Does this compound possess anti-inflammatory properties? If so, what are the potential mechanisms involved?

A3: Yes, NST exhibits anti-inflammatory effects. In a carrageenan-induced peritonitis model, NST significantly reduced leukocyte migration to the peritoneal cavity. Furthermore, it demonstrated antioxidant activity by decreasing myeloperoxidase and catalase activities, as well as reducing nitrite and thiobarbituric acid reactive species levels. These findings suggest that NST's anti-inflammatory action might involve modulating neutrophil migration and scavenging reactive oxygen species. []

Q4: Has this compound demonstrated efficacy in any in vivo models of disease?

A4: Yes, NST has shown promising results in several animal models:

  • Antinociception: NST reduced pain responses in mice subjected to formalin and acetic acid-induced writhing tests, indicating its potential as an analgesic. []
  • Anti-edema: NST significantly inhibited edema induced by various agents, including carrageenan, dextran, compound 48/80, histamine, serotonin, capsaicin, and prostaglandin E2, in rodent models. Its ability to attenuate compound 48/80-induced mast cell degranulation suggests that its anti-edematogenic effect might involve inhibiting mast cell activation. []
  • Anticonvulsant Activity: NST exhibited anticonvulsant properties in rodent models of seizures induced by pentylenetetrazole and picrotoxin, further supporting its potential therapeutic utility in epilepsy. [, ]

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